molecular formula C30H23NO2S B13780113 4-(4-Diphenylaminophenyl)diphenylsulfone

4-(4-Diphenylaminophenyl)diphenylsulfone

Cat. No.: B13780113
M. Wt: 461.6 g/mol
InChI Key: YDGZLHKRYCBPPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Diphenylaminophenyl)diphenylsulfone typically involves a multi-step process. One common method includes the condensation of 4-chloronitrobenzene with sodium sulfide, followed by sulfur oxidation using potassium dichromate to yield 4,4’-dinitrodiphenyl sulfone . This intermediate is then reduced to produce the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or sublimation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Diphenylaminophenyl)diphenylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfone and amine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H23NO2S

Molecular Weight

461.6 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)phenyl]-N,N-diphenylaniline

InChI

InChI=1S/C30H23NO2S/c32-34(33,29-14-8-3-9-15-29)30-22-18-25(19-23-30)24-16-20-28(21-17-24)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H

InChI Key

YDGZLHKRYCBPPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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